(-)-Scopolamine hydrochloride
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Description
(-)-Scopolamine hydrochloride: is a tropane alkaloid derived from plants of the Solanaceae family, such as henbane, jimsonweed, and belladonna. It is a potent anticholinergic agent that is widely used in medicine for its ability to prevent nausea and vomiting, particularly motion sickness and postoperative nausea. The compound is also known for its sedative and amnesic properties.
Mechanism of Action
Target of Action
(-)-Scopolamine hydrochloride, also known as (9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate hydrochloride, primarily targets muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous system . These receptors play a crucial role in mediating the actions of the neurotransmitter acetylcholine, which is involved in various physiological functions such as cognition, memory, and motor control .
Mode of Action
This inhibition of acetylcholine’s action leads to a decrease in parasympathetic activity, resulting in effects such as pupil dilation, increased heart rate, and reduced salivation and perspiration .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By blocking mAChRs, this compound disrupts the normal functioning of this pathway, leading to a decrease in the parasympathetic nervous system’s activity . This can have downstream effects on various physiological processes, including heart rate, digestion, and respiratory rate .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly absorbed from the gastrointestinal tract . It is widely distributed throughout the body, including the brain, due to its ability to cross the blood-brain barrier . This compound is metabolized in the liver and excreted in the urine . Its bioavailability can be influenced by factors such as the presence of food in the stomach and the pH of the gastrointestinal tract .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of mAChRs. This leads to a decrease in the activity of the parasympathetic nervous system, resulting in physiological effects such as pupil dilation, increased heart rate, and reduced salivation and perspiration . At the cellular level, this compound’s action can affect various cellular processes, including signal transduction, gene expression, and protein synthesis, due to the role of mAChRs in these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its absorption and metabolism, potentially leading to drug-drug interactions . Additionally, factors such as pH can influence the stability of this compound, while individual patient factors, such as age, sex, and health status, can affect its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple biochemical reactions .
Cellular Effects
(-)-Scopolamine hydrochloride has been shown to have profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPXJGYSEPEXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-16-3 |
Source
|
Record name | Hyoscine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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